molecular formula C23H22ClNOS2 B5190686 N-(2-benzylsulfanylethyl)-4-[(4-chlorophenyl)sulfanylmethyl]benzamide CAS No. 6402-96-6

N-(2-benzylsulfanylethyl)-4-[(4-chlorophenyl)sulfanylmethyl]benzamide

Cat. No.: B5190686
CAS No.: 6402-96-6
M. Wt: 428.0 g/mol
InChI Key: SMHDHLFVQKTSFB-UHFFFAOYSA-N
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Description

N-(2-benzylsulfanylethyl)-4-[(4-chlorophenyl)sulfanylmethyl]benzamide is a synthetic organic compound that features both benzyl and chlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzylsulfanylethyl)-4-[(4-chlorophenyl)sulfanylmethyl]benzamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzylsulfanyl Intermediate: This could involve the reaction of benzyl chloride with a thiol compound under basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction.

    Amide Bond Formation: The final step might involve the formation of the amide bond through the reaction of an amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzylsulfanylethyl)-4-[(4-chlorophenyl)sulfanylmethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the chlorophenyl group or to modify the benzylsulfanyl group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, N-(2-benzylsulfanylethyl)-4-[(4-chlorophenyl)sulfanylmethyl]benzamide might be used as a building block for more complex molecules or as a reagent in organic synthesis.

Biology

In biological research, compounds with similar structures are often investigated for their potential as enzyme inhibitors or as ligands for receptor studies.

Medicine

In medicinal chemistry, such compounds might be explored for their potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In industry, these compounds could be used in the development of new materials or as intermediates in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of N-(2-benzylsulfanylethyl)-4-[(4-chlorophenyl)sulfanylmethyl]benzamide would depend on its specific application. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-benzylsulfanylethyl)-4-[(4-methylphenyl)sulfanylmethyl]benzamide
  • N-(2-benzylsulfanylethyl)-4-[(4-fluorophenyl)sulfanylmethyl]benzamide

Uniqueness

N-(2-benzylsulfanylethyl)-4-[(4-chlorophenyl)sulfanylmethyl]benzamide is unique due to the presence of the chlorophenyl group, which can impart different chemical and biological properties compared to its analogs with different substituents.

Properties

IUPAC Name

N-(2-benzylsulfanylethyl)-4-[(4-chlorophenyl)sulfanylmethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClNOS2/c24-21-10-12-22(13-11-21)28-17-19-6-8-20(9-7-19)23(26)25-14-15-27-16-18-4-2-1-3-5-18/h1-13H,14-17H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMHDHLFVQKTSFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCCNC(=O)C2=CC=C(C=C2)CSC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90367659
Record name N-(2-benzylsulfanylethyl)-4-[(4-chlorophenyl)sulfanylmethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90367659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6402-96-6
Record name N-(2-benzylsulfanylethyl)-4-[(4-chlorophenyl)sulfanylmethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90367659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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